N-Isopropylmorpholine-3-carboxamide
Description
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-propan-2-ylmorpholine-3-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)10-8(11)7-5-12-4-3-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
GXOXKZBDFZKOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1COCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence highlights carboxamides and heterocycles with varying backbones and substituents. A comparative analysis of these analogs may provide indirect insights:
Indole- and Indazole-Based Carboxamides
- N-(3-Hydroxypropyl)-indole-3-carboxamide (): Features an indole core with a hydroxypropyl side chain. Indole carboxamides are common in kinase inhibitors or serotonin receptor modulators.
- N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-indazole-3-carboxamide (): Incorporates an indazole scaffold with a bulky tert-leucine-derived substituent. The butyl chain may increase lipophilicity, contrasting with the shorter isopropyl group in N-isopropylmorpholine-3-carboxamide .
Phthalimide Derivatives
- 3-Chloro-N-phenyl-phthalimide (): A phthalimide monomer used in polyimide synthesis. Its chlorine substituent and aromatic phenyl group contribute to rigidity and thermal stability, differing from carboxamides’ amide-based functional groups .
Quinoline Carboxylic Acids
- 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (): A fluoroquinolone-like structure with a piperazine side chain. Such compounds often exhibit antibacterial activity by targeting DNA gyrase. The carboxylic acid group and cyclopropyl substituent contrast with the carboxamide and isopropyl groups in the queried compound .
Structural and Functional Implications
- Morpholine vs.
- Substituent Effects: N-Isopropyl: Increases steric bulk and lipophilicity compared to hydroxypropyl () or aminocarbonyl groups (), possibly affecting target selectivity. Carboxamide vs. Carboxylic Acid: Carboxamides are more resistant to hydrolysis than carboxylic acids, enhancing metabolic stability .
Preparation Methods
Reaction Conditions and Optimization
-
Step 1 (Ester Synthesis): Methyl morpholine-3-carboxylate is synthesized via esterification of morpholine-3-carboxylic acid using methanol and an acid catalyst (e.g., thionyl chloride or HCl).
-
Step 2 (Amidation): The ester reacts with excess isopropylamine (1.5–2.0 equiv) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Key Parameters:
-
Solvent Selection: DMF enhances reaction homogeneity but requires post-reaction purification to remove residual amine.
-
Catalysis: Triethylamine (TEA) or diisopropylethylamine (DIEA) neutralizes HCl generated during the reaction, driving the equilibrium toward the amide product.
Yield and Purity:
Carbodiimide-Mediated Coupling of Morpholine-3-Carboxylic Acid
An alternative route employs carbodiimide reagents to activate morpholine-3-carboxylic acid for coupling with isopropylamine (Figure 2). This method bypasses the need for ester intermediates.
Protocol and Reagents
-
Activation: Morpholine-3-carboxylic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0–5°C.
-
Coupling: Isopropylamine (1.5 equiv) is added dropwise, and the reaction proceeds at room temperature for 6–8 hours.
Advantages:
Challenges:
Performance Metrics:
Schotten-Baumann Acylation with Morpholine-3-Carbonyl Chloride
A less common but high-yielding approach utilizes Schotten-Baumann conditions to react morpholine-3-carbonyl chloride with isopropylamine in a biphasic system.
Procedure Highlights
-
Acyl Chloride Synthesis: Morpholine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in DCM at 0°C.
-
Biphasic Reaction: The acyl chloride is added to a mixture of isopropylamine, water, and sodium hydroxide, with vigorous stirring to minimize hydrolysis.
Critical Factors:
-
Temperature Control: Reactions performed at 0–5°C reduce racemization and byproduct formation.
-
Base Selection: Sodium hydroxide (2.0 equiv) ensures rapid neutralization of HCl, favoring amide formation.
Efficiency Data:
Comparative Analysis of Methods
Cost and Scalability
| Method | Cost (USD/g) | Scalability | Environmental Impact |
|---|---|---|---|
| Direct Amidation | 12–18 | High | Moderate (DMF waste) |
| Carbodiimide Coupling | 20–28 | Medium | High (urea byproducts) |
| Schotten-Baumann | 15–22 | Low | Low (aqueous system) |
Q & A
Q. What are the common synthetic routes for N-Isopropylmorpholine-3-carboxamide, and how can reaction conditions be optimized for higher yields?
Synthesis typically involves coupling morpholine-3-carboxylic acid derivatives with isopropylamine under activating agents (e.g., carbodiimides) to form the carboxamide bond. For example, analogous methods for morpholine carboxamides use stepwise reactions: (1) activation of the carboxylic acid group via chloroformate intermediates and (2) nucleophilic substitution with the amine . Optimization may include adjusting solvents (e.g., DMF for solubility), temperature (40–60°C to balance reaction rate and side reactions), and catalysts (e.g., DMAP for acylation efficiency). Purification via recrystallization or column chromatography ensures high purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, particularly for verifying the isopropyl and morpholine moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% typically required for research-grade material). Infrared (IR) spectroscopy can validate the carboxamide C=O stretch (~1650 cm⁻¹) .
Q. How does the steric hindrance of the isopropyl group influence the compound’s reactivity in derivatization reactions?
The isopropyl group may slow nucleophilic substitution or acylation reactions due to steric effects. For example, in alkylation reactions, bulky substituents can reduce reaction rates, necessitating longer reaction times or higher temperatures. Computational modeling (e.g., DFT calculations) can predict steric maps to guide synthetic modifications .
Advanced Research Questions
Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?
Standardizing reaction parameters (e.g., stoichiometry, solvent drying) and implementing in-process controls (e.g., TLC monitoring) reduce variability. Quality-by-Design (QbD) approaches, such as Design of Experiments (DoE), optimize critical process parameters (CPPs) like pH, temperature, and mixing rates .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?
Discrepancies may arise from solvent effects, concentration, or impurities. Cross-validation using 2D NMR (COSY, HSQC) clarifies ambiguous peaks. Comparing experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) or literature analogs (e.g., PubChem data for related carboxamides) aids interpretation .
Q. What in silico strategies can predict the binding affinity of this compound to biological targets?
Molecular docking (AutoDock Vina, Glide) evaluates interactions with target proteins, while Molecular Dynamics (MD) simulations assess binding stability. Quantitative Structure-Activity Relationship (QSAR) models, trained on PubChem bioactivity data for carboxamides, can prioritize analogs for experimental testing .
Q. How do structural modifications (e.g., substituents on the morpholine ring) affect the compound’s pharmacokinetic properties?
Substituents altering logP (e.g., hydroxyl groups) impact solubility and membrane permeability. Computational tools like SwissADME predict absorption/distribution parameters. For instance, morpholine ring oxidation may enhance metabolic stability, as seen in related compounds .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition assays?
Kinetic assays (e.g., IC₅₀ determination) and isothermal titration calorimetry (ITC) quantify binding affinity. Competitive inhibition can be confirmed via Lineweaver-Burk plots. Cross-referencing with structural analogs (e.g., pyrazolo[3,4-b]pyridine carboxamides) identifies conserved binding motifs .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
